Cas no 2034352-14-0 (1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide)

1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide is a specialized organic compound with unique structural features. This compound exhibits high purity and stability, making it suitable for various chemical applications. Its unique 1H-pyrazole and furan rings confer remarkable chemical reactivity, suitable for drug discovery and material science research. The cyclopentane-1-carboxamide moiety provides additional structural versatility, enhancing its potential in diverse synthetic pathways.
1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide structure
2034352-14-0 structure
商品名:1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide
CAS番号:2034352-14-0
MF:C21H22ClN3O2
メガワット:383.871284008026
CID:6290042
PubChem ID:119103000

1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide
    • 2034352-14-0
    • 1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide
    • 1-(4-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
    • 1-(4-chlorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]cyclopentane-1-carboxamide
    • F6525-6902
    • AKOS026702970
    • インチ: 1S/C21H22ClN3O2/c22-18-7-5-17(6-8-18)21(9-1-2-10-21)20(26)23-11-12-25-15-16(14-24-25)19-4-3-13-27-19/h3-8,13-15H,1-2,9-12H2,(H,23,26)
    • InChIKey: KQLMEKNKMVMEHX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1(C(NCCN2C=C(C3=CC=CO3)C=N2)=O)CCCC1

計算された属性

  • せいみつぶんしりょう: 383.1400546g/mol
  • どういたいしつりょう: 383.1400546g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 504
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 60.1Ų

1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6525-6902-2μmol
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide
2034352-14-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6525-6902-5μmol
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide
2034352-14-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6525-6902-75mg
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide
2034352-14-0
75mg
$208.0 2023-09-08
Life Chemicals
F6525-6902-10μmol
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide
2034352-14-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6525-6902-50mg
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide
2034352-14-0
50mg
$160.0 2023-09-08
Life Chemicals
F6525-6902-20μmol
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide
2034352-14-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6525-6902-25mg
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide
2034352-14-0
25mg
$109.0 2023-09-08
Life Chemicals
F6525-6902-4mg
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide
2034352-14-0
4mg
$66.0 2023-09-08
Life Chemicals
F6525-6902-20mg
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide
2034352-14-0
20mg
$99.0 2023-09-08
Life Chemicals
F6525-6902-5mg
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide
2034352-14-0
5mg
$69.0 2023-09-08

1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide 関連文献

1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamideに関する追加情報

Introduction to 1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide (CAS No. 2034352-14-0)

1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide (CAS No. 2034352-14-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development. The presence of a chlorophenyl group, an ethyl cyclopentane moiety, and a pyrazole-furan hybrid scaffold suggests a rich chemical diversity that could be leveraged for therapeutic applications.

The structural framework of this compound is particularly noteworthy, as it combines several key pharmacological motifs. The 4-chlorophenyl group is known to contribute to the lipophilicity and binding affinity of small molecules, while the cyclopentane ring introduces rigidity and stability to the molecular structure. Additionally, the pyrazole-furan hybrid represents a novel scaffold that has been increasingly explored in recent years for its ability to modulate biological pathways involved in inflammation, metabolism, and cancer.

Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine different pharmacophores to enhance drug efficacy and reduce side effects. The pyrazole-furan moiety, in particular, has been identified as a versatile scaffold that can interact with multiple targets, making it an attractive component for the design of next-generation therapeutics. Studies have shown that compounds containing this motif exhibit promising activities in preclinical models, suggesting their potential utility in treating a variety of diseases.

In the context of current research, 1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide represents an interesting example of how structural modifications can lead to the discovery of novel bioactive compounds. The integration of the chlorophenyl, ethyl cyclopentane, and pyrazole-furan components into a single molecule creates a complex system with multiple potential interaction points with biological targets. This complexity is both a challenge and an opportunity for researchers, as it allows for fine-tuning of the compound's properties to optimize its pharmacological profile.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the furan-2-yl group into the pyrazole ring is particularly critical, as it influences the electronic properties and binding interactions of the molecule. Advances in synthetic methodologies have enabled the efficient preparation of such complex structures, making it feasible to explore their biological potential.

From a biological perspective, the activity of 1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide has been investigated in several preclinical models. Initial studies suggest that this compound exhibits moderate activity against certain cancer cell lines, possibly due to its ability to interfere with key signaling pathways involved in cell proliferation and survival. Additionally, preliminary data indicate that it may have anti-inflammatory properties, making it relevant for exploring therapeutic strategies against chronic inflammatory diseases.

The potential applications of this compound are broad and span across multiple therapeutic areas. Its unique structural features make it a versatile tool for drug discovery, allowing researchers to explore its interactions with various biological targets. The combination of lipophilic and hydrophilic elements in its structure also suggests that it could be optimized for oral bioavailability, which is a critical factor for clinical translation.

In conclusion, 1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide (CAS No. 2034352-14-0) is a promising compound with significant potential in pharmaceutical research. Its complex structure and diverse pharmacophoric elements make it an attractive candidate for further investigation into various therapeutic applications. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of drug development.

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